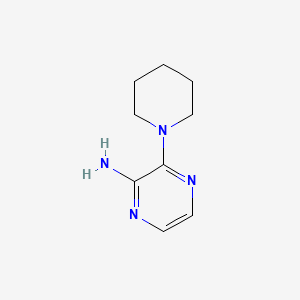

3-(Piperidin-1-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Piperidin-1-yl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1286273-41-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .

Molecular Structure Analysis

The InChI code for “3-(Piperidin-1-yl)pyrazin-2-amine” is 1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) . This indicates the presence of a piperidine ring and a pyrazine ring in the molecule.Physical And Chemical Properties Analysis

“3-(Piperidin-1-yl)pyrazin-2-amine” is a powder at room temperature .Scientific Research Applications

Here is an analysis of potential scientific research applications for “3-(Piperidin-1-yl)pyrazin-2-amine”, based on the information available for similar compounds and the general uses of chemical derivatives in research:

Antiviral Agents

Compounds similar to “3-(Piperidin-1-yl)pyrazin-2-amine” have been explored as broad-spectrum antiviral agents. They are synthesized and assessed using both in vitro and in silico approaches to determine their effectiveness against various viral infections .

Antitubercular Activity

Derivatives of pyrazinamide, a drug used in tuberculosis (TB) therapy, have been designed and synthesized to evaluate their antitubercular activity against Mycobacterium tuberculosis . It’s plausible that “3-(Piperidin-1-yl)pyrazin-2-amine” could be investigated for similar applications.

Kinase Inhibition

Piperidine derivatives have been used as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy . This suggests a potential application in designing cancer therapeutics.

Organic Synthesis

Imidazo[1,2-a]pyrazines, which share a structural similarity with “3-(Piperidin-1-yl)pyrazin-2-amine”, act as versatile scaffolds in organic synthesis and drug development due to their reactivity and biological activity .

Antioxidant Properties

Naturally occurring piperidine-based compounds have shown powerful antioxidant action by hindering or suppressing free radicals . Research into “3-(Piperidin-1-yl)pyrazin-2-amine” could explore its potential as an antioxidant.

Drug Discovery

The piperidine nucleus is a common feature in many drugs, and its derivatives are continually being explored for new therapeutic applications. “3-(Piperidin-1-yl)pyrazin-2-amine” could be part of this ongoing research into novel drug compounds .

Safety and Hazards

Future Directions

Piperidine derivatives, including “3-(Piperidin-1-yl)pyrazin-2-amine”, could potentially be used in the development of new drugs due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

3-(Piperidin-1-yl)pyrazin-2-amine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to 3-(Piperidin-1-yl)pyrazin-2-amine, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, the 2-amino-4-(1-piperidine) pyridine derivatives were designed to inhibit ALK and ROS1, which are clinically resistant to Crizotinib .

Biochemical Pathways

Piperidine derivatives are known to regulate several signaling pathways that are fundamental to tumorigenesis .

Pharmacokinetics

has been involved in the research of similar compounds , suggesting that these properties are being studied.

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

properties

IUPAC Name |

3-piperidin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTXVNPYJYRTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670299 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-yl)pyrazin-2-amine | |

CAS RN |

117719-15-0 |

Source

|

| Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)